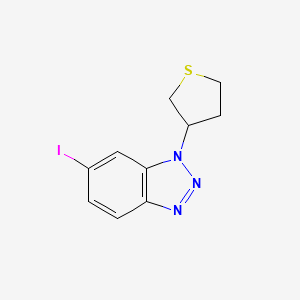
(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid is an organic compound characterized by the presence of an amino group and a difluorocyclopropyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid typically involves the introduction of the difluorocyclopropyl group onto a suitable amino acid precursor. One common method involves the cyclopropanation of an amino acid derivative using difluorocarbene precursors under controlled conditions. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the formation of the difluorocyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-3-(2,2-difluorocyclopropyl)butanoic acid
- (2S)-2-amino-3-(2,2-difluorocyclopropyl)pentanoic acid
- (2S)-2-amino-3-(2,2-difluorocyclopropyl)hexanoic acid
Uniqueness
The uniqueness of (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the difluorocyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H9F2NO2 |
|---|---|
Poids moléculaire |
165.14 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)2-3(6)1-4(9)5(10)11/h3-4H,1-2,9H2,(H,10,11)/t3?,4-/m0/s1 |
Clé InChI |
KOSMXIBFFUXDRQ-BKLSDQPFSA-N |
SMILES isomérique |
C1C(C1(F)F)C[C@@H](C(=O)O)N |
SMILES canonique |
C1C(C1(F)F)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


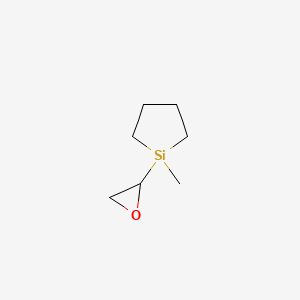

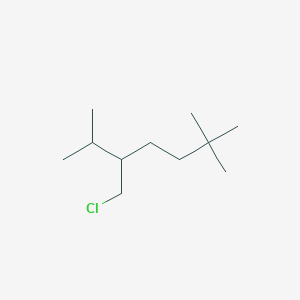
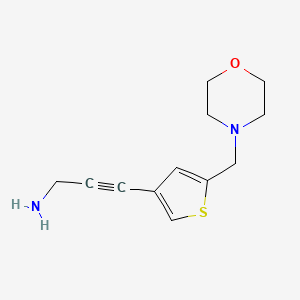
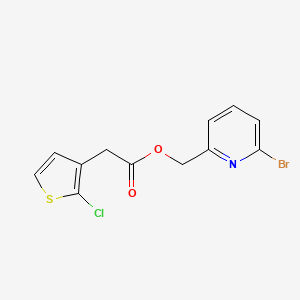
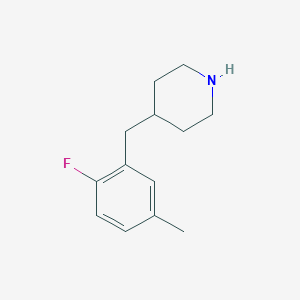

![2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride](/img/structure/B13558783.png)
![1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol](/img/structure/B13558790.png)
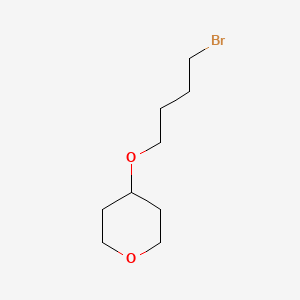

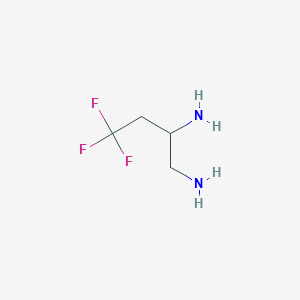
![6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B13558825.png)
